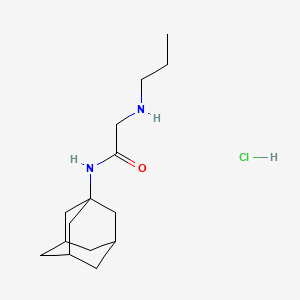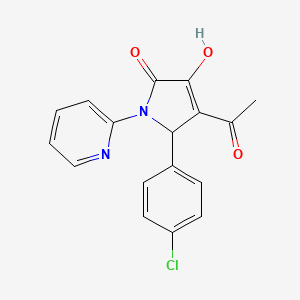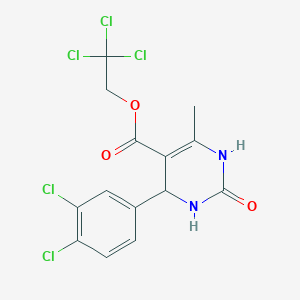
1-(3-nitrophenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-nitrophenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, commonly known as NPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPPC belongs to the class of pyrrolidinecarboxamides and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of NPPC involves its ability to inhibit the activity of proteases. NPPC binds to the active site of proteases, preventing them from breaking down proteins. This inhibition can have a wide range of effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
NPPC has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of NPPC is its ability to inhibit the activity of proteases. This inhibition can have a wide range of effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using NPPC in lab experiments is its ability to inhibit the activity of proteases. This inhibition can be used to study the role of proteases in various biological processes and can also be used as a tool for drug discovery. However, one of the limitations of using NPPC is its potential toxicity. NPPC has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of NPPC in scientific research. One potential direction is the development of NPPC-based drugs for the treatment of diseases such as cancer and neurodegenerative diseases. Another potential direction is the use of NPPC as a tool for studying the blood-brain barrier and the transport of drugs and other molecules across this barrier. Additionally, further research is needed to fully understand the toxicity of NPPC and its potential effects on different cell types.
合成方法
The synthesis of NPPC involves the reaction of 3-nitrobenzoyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with phenyl isocyanate to yield NPPC. The purity of NPPC is typically assessed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
NPPC has been shown to have a wide range of potential applications in scientific research. One of the primary uses of NPPC is as a tool for studying the role of proteases, enzymes that break down proteins, in various biological processes. NPPC has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase, making it a valuable tool for studying their roles in processes such as inflammation and cancer.
Another potential application of NPPC is in the study of the blood-brain barrier, a selective barrier that separates the circulating blood from the brain extracellular fluid. NPPC has been shown to cross the blood-brain barrier and can be used to study the transport of drugs and other molecules across this barrier.
属性
IUPAC Name |
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16-9-12(17(22)18-13-5-2-1-3-6-13)11-19(16)14-7-4-8-15(10-14)20(23)24/h1-8,10,12H,9,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZGYPLPFNODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)

![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4935283.png)

![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)
![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)